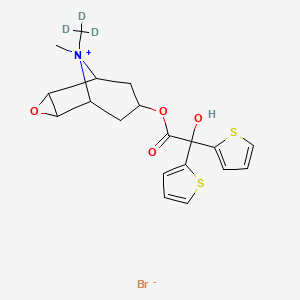

Tiotropium-d3 Bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tiotropium-d3 Bromide is the labelled analogue of Tiotropium bromide . It is an anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease . It blocks the binding of the acetylcholine ligand and subsequent opening of the ligand-gated ion channel .

Synthesis Analysis

The synthesis of Tiotropium Bromide involves oxidation reactions in an oxygenic environment using organic and/or inorganic basic substances . A reversed-phase liquid chromatographic method has been developed for the simultaneous determination of Tiotropium Bromide .科学的研究の応用

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Tiotropium Bromide is a long-acting muscarinic antagonist (LAMA) and is a mainstay of pharmacological treatment in chronic obstructive pulmonary disease (COPD) . It is recommended as initial treatment for Global Initiative for Chronic Obstructive Lung Disease (GOLD) groups B, C, and D .

Improvement of Lung Function

Results of short- and long-term randomized, controlled clinical trials of Tiotropium in patients with COPD indicated that Tiotropium was safe and significantly improved lung function .

Enhancement of Health-Related Quality of Life

Tiotropium has been found to significantly improve the health-related quality of life in patients with COPD .

Increase in Exercise Endurance

Tiotropium has been shown to increase exercise endurance in patients with COPD .

Reduction of Dyspnea and Lung Hyperinflation

Tiotropium has been found to reduce dyspnea and lung hyperinflation in patients with COPD .

Reduction of COPD Exacerbations

Tiotropium is efficacious as a long-term, once-daily LAMA for the maintenance treatment of COPD and for reducing COPD exacerbations .

作用機序

Target of Action

Tiotropium-d3 Bromide, also known as Tiotropium, primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscles in the airways, thereby controlling the airflow in and out of the lungs .

Mode of Action

Tiotropium acts as a muscarinic acetylcholine receptor (mAChR) antagonist . It blocks the binding of the acetylcholine ligand to the M3 muscarinic receptors, preventing the subsequent opening of the ligand-gated ion channel . This action inhibits the contraction of the smooth muscles in the airways, leading to bronchodilation .

Biochemical Pathways

By acting on the M3 muscarinic receptors, Tiotropium affects the muscarinic acetylcholine signaling pathway . The antagonistic action of Tiotropium prevents the activation of this pathway by acetylcholine, reducing bronchoconstriction and mucus secretion . This leads to an increase in airflow and a decrease in symptoms associated with conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Tiotropium, its non-deuterated form, is known to be administered via inhalation . This route of administration allows for direct delivery of the drug to the lungs, enhancing its bioavailability and therapeutic effect .

Result of Action

The antagonistic action of Tiotropium on the M3 muscarinic receptors leads to smooth muscle relaxation and bronchodilation . This results in significant improvements in lung function, health-related quality of life, and exercise endurance, and reductions in dyspnea, lung hyperinflation, exacerbations, and use of rescue medication .

Action Environment

The action, efficacy, and stability of Tiotropium-d3 Bromide can be influenced by various environmental factors. It’s worth noting that the effectiveness of inhaled drugs like Tiotropium can be influenced by factors such as the patient’s inhalation technique, the design of the inhaler device, and the particle size of the inhaled drug .

Safety and Hazards

将来の方向性

Tiotropium Bromide is used to prevent bronchospasm (narrowing of the airways in the lungs) in adults with COPD (chronic obstructive pulmonary disease), including bronchitis and emphysema . It is also used to prevent asthma attacks in adults and children who are at least 6 years old . It is recommended to follow the directions on the prescription label carefully, and ask your doctor or pharmacist to explain any part you do not understand .

特性

IUPAC Name |

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiotropium-d3 Bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)